Ashimycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

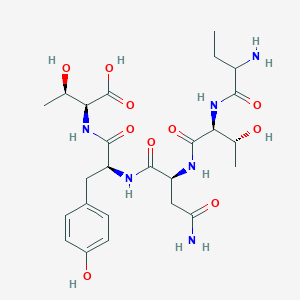

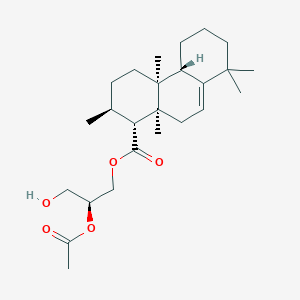

Ashimycin B is a natural product that has gained significant attention in recent years due to its potential as a therapeutic agent. It is a member of the macrolide family of antibiotics and was first isolated from the fermentation broth of Streptomyces sp. 17944.

Applications De Recherche Scientifique

1. Antibacterial Properties Ashimycin B, like its analog platensimycin, has shown promise in the field of antibiotics, particularly against drug-resistant bacteria. Platensimycin, produced by Streptomyces platensis, exhibits strong, broad-spectrum Gram-positive antibacterial activity. Its unique mode of action involves selectively inhibiting cellular lipid biosynthesis through targeting β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) in fatty acid synthesis, a pathway crucial for bacterial cell membrane production. This action makes it effective against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci, suggesting potential similarities with Ashimycin B in combating antibiotic resistance (Wang et al., 2006).

2. Antimicrobial Synthesis Research into the total synthesis of platensimycin and its congeners (which could include compounds like Ashimycin B) focuses on developing new antimicrobial agents. These synthetic efforts aim to create analogs of naturally occurring antibiotics to combat drug-resistant bacteria. The synthetic methods involve constructing the core structure of these compounds and attaching various side chains, potentially leading to the development of new antibiotics with similar or improved properties compared to natural compounds (Nicolaou et al., 2009).

3. Mechanism of Action and Resistance Studies The mechanism of action of antibiotics like Ashimycin B is crucial in understanding and developing new antimicrobial strategies. Platensimycin, for example, inhibits beta-ketoacyl synthases I/II (FabF/B), key enzymes in fatty acid production required for bacterial cell membranes. Research in this area also includes studies on antibiotic resistance, understanding why certain compounds like platensimycin have not shown resistance in bacterial strains, which could be relevant for Ashimycin B (Manallack et al., 2008).

4. Biosynthetic Pathways and Genetic Analysis Understanding the biosynthetic pathways of antibiotics is key to harnessing their potential. For instance, the study of the biosynthetic gene cluster of mannopeptimycins, a class of lipoglycopeptide antibiotics, sheds light on the production of these compounds, including the generation of the hexapeptide core and tailoring reactions like mannosylation and methylation. Such insights could be paralleled in the study of Ashimycin B’s biosynthetic pathways (Magarvey et al., 2006).

Propriétés

Numéro CAS |

123482-12-2 |

|---|---|

Nom du produit |

Ashimycin B |

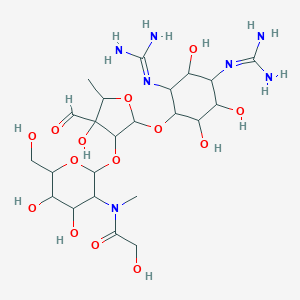

Formule moléculaire |

C23H41N7O14 |

Poids moléculaire |

639.6 g/mol |

Nom IUPAC |

N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide |

InChI |

InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29) |

Clé InChI |

QGZXKOYUROSPLZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |

Synonymes |

ashimycin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)

![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)